methyl 4-(2-chlorophenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
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Overview
Description
- This compound belongs to the class of indole derivatives, which exhibit diverse biological activities.
- The indole nucleus, containing a benzene ring fused with a pyrrole ring, is an important heterocyclic system found in various natural and synthetic compounds.
- Physically, indole derivatives are crystalline and colorless, often possessing specific odors.
- The compound’s full name may seem complex, but we can break it down:
Methyl: Indicates the presence of a methyl group (CH₃) attached to the compound.
4-(2-chlorophenyl): Refers to a chlorine-substituted phenyl group at the 4-position of the indole ring.
2-oxo: Indicates a ketone functional group (C=O) at the 2-position.
6-(pyrrolidin-1-ylmethyl): Describes a pyrrolidine ring (a five-membered nitrogen-containing ring) attached at the 6-position via a methyl group.
3,4-dihydro-1H-pyrimidine-5-carboxylate: Indicates the presence of a pyrimidine ring (a six-membered nitrogen-containing ring) with a carboxylate group (COO⁻) at the 5-position.
Preparation Methods
- Synthetic routes for this compound may involve multistep reactions.
- One common approach is the Fischer indole synthesis, which starts from cyclohexanone and phenylhydrazine hydrochloride, followed by methanesulfonic acid (MsOH) treatment .
- Industrial production methods may vary based on scale and efficiency.
Chemical Reactions Analysis
Oxidation: The ketone group (2-oxo) can undergo oxidation reactions.
Reduction: Reduction of the ketone or other functional groups.
Substitution: The chlorine-substituted phenyl group (2-chlorophenyl) can participate in electrophilic aromatic substitution.
Common Reagents: Reagents like reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and Lewis acids (e.g., AlCl₃) may be used.
Major Products: These reactions can yield various derivatives, including substituted indoles and pyrimidines.
Scientific Research Applications
Medicine: Indole derivatives exhibit antiviral, anti-inflammatory, anticancer, and antidiabetic activities.
Chemistry: Used as building blocks in organic synthesis.
Biology: Investigated for their effects on cellular processes.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., receptors, enzymes).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other indole derivatives with varying substituents.
- Uniqueness lies in the combination of the indole, pyrimidine, and pyrrolidine moieties.
Properties
Molecular Formula |
C17H20ClN3O3 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
methyl 4-(2-chlorophenyl)-2-oxo-6-(pyrrolidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20ClN3O3/c1-24-16(22)14-13(10-21-8-4-5-9-21)19-17(23)20-15(14)11-6-2-3-7-12(11)18/h2-3,6-7,15H,4-5,8-10H2,1H3,(H2,19,20,23) |
InChI Key |
REVFFEJEPUSEPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCCC3 |
Origin of Product |
United States |
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